Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:
Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].
By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].
PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].
The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:
Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].
Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].
Tetra(ethylene glycol) dithiol is a chemical compound with the molecular formula . It features two thiol groups (-SH) attached to a tetraethylene glycol backbone, making it a versatile molecule for various chemical applications. This compound is typically synthesized to serve as a cross-linking agent in polymer chemistry and materials science due to its ability to form strong covalent bonds through thiol-ene click reactions and Michael addition reactions.
Tetra(ethylene glycol) dithiol can be synthesized through various methods:
Interaction studies involving tetra(ethylene glycol) dithiol primarily focus on its reactivity with different substrates. Its thiol groups can interact with various electrophiles, making it a valuable reagent in organic synthesis and material science. Research has indicated that its ability to form stable thioether linkages enhances the mechanical properties of polymer networks created using this compound .
Tetra(ethylene glycol) dithiol is part of a broader class of compounds that include other thiol-functionalized polyethers. Here are some similar compounds:
Compound | Structure Description | Unique Features |
---|---|---|
Diethylene Glycol Dithiol | Two ethylene glycol units with two thiol groups | Shorter chain length compared to tetraethylene |
Triethylene Glycol Dithiol | Three ethylene glycol units with two thiol groups | Intermediate chain length, differing reactivity |
Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol chains | Versatile applications but less reactive than tetra- |
Tetra(ethylene glycol) Monothiol | One thiol group attached to the tetraethylene glycol | Only one reactive site compared to dithiol |
Uniqueness: Tetra(ethylene glycol) dithiol stands out due to its balanced chain length and dual thiol functionality, which provides enhanced reactivity and versatility compared to its mono- or shorter-chain counterparts.
Acute Toxic;Irritant